![molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 161611-26-3](/img/structure/B1319158.png)
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative . It has a molecular formula of C11H6ClF3N2O and an average mass of 274.626 Da .
Synthesis Analysis
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine can be achieved from 2-chloro-4-iodopyridine . In one study, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000–400cm-1 and 3500–100cm-1 respectively. 13C and 1H NMR chemical shifts were calculated by using the gauge-independent atomic orbital (GIAO) method .Chemical Reactions Analysis
The major use of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine derivatives is in the protection of crops from pests . It may also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .Physical And Chemical Properties Analysis
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has a density of 1.513 g/mL at 25 °C and a refractive index of n20/D 1.447 (lit.) . It has a boiling point of 60 °C/10 mmHg (lit.) .Scientific Research Applications
Synthesis of Chemical Intermediates
This compound is utilized in the synthesis of various chemical intermediates. For instance, its role in the continuous flow nitration of related compounds within droplet-based microreactors has been studied . This process is significant for producing intermediates used in dyes, plastics, herbicides, and pharmaceuticals.
Pharmaceutical Development
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. Its presence can influence the pharmacological activity of a drug . Therefore, this compound may serve as a precursor in the synthesis of new pharmaceuticals that contain the trifluoromethyl group.
Agricultural Chemistry
In the field of agricultural chemistry, 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine may be used to develop new herbicides. Its structural properties allow for the investigation of the effect of chemical substitutions on the interactions with biological targets .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, often enhancing the biological activity of the parent compound .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the trifluoromethyl group can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Currently, more than 20 new 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHGIDBRTYXLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

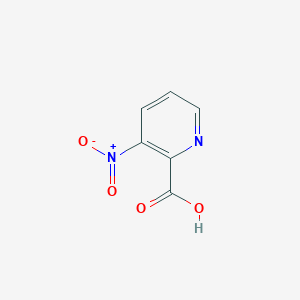
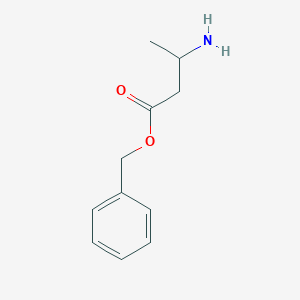


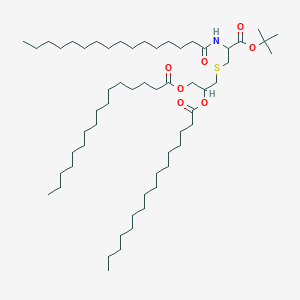

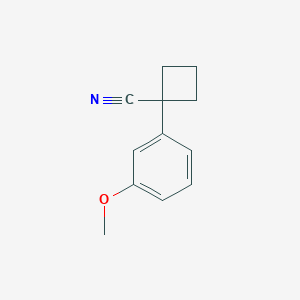


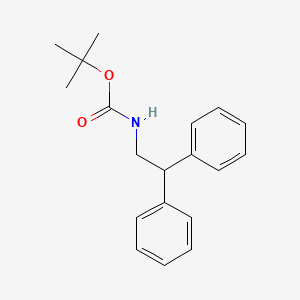

![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)